molecular formula C11H17N3O5S B1419972 4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid CAS No. 1094740-40-5

4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid

Cat. No.: B1419972
CAS No.: 1094740-40-5
M. Wt: 303.34 g/mol
InChI Key: HLMTZNCQEDXPJQ-UHFFFAOYSA-N
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Description

4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid is a synthetic organic compound with the molecular formula C11H17N3O5S and a molecular weight of 303.34 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a sulfonamide group and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the sulfonamide group, and coupling with the butanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrrole derivatives. These products have distinct chemical and physical properties that make them useful in various applications .

Scientific Research Applications

4-[N-m

Properties

IUPAC Name

4-[methyl-(1-methyl-4-sulfamoylpyrrole-2-carbonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5S/c1-13(5-3-4-10(15)16)11(17)9-6-8(7-14(9)2)20(12,18)19/h6-7H,3-5H2,1-2H3,(H,15,16)(H2,12,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMTZNCQEDXPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N(C)CCCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 2
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 3
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 4
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 5
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid
Reactant of Route 6
4-[N-methyl-1-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)formamido]butanoic acid

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